molecular formula C6H8Li2O4 B100514 Dilithium adipate CAS No. 18621-94-8

Dilithium adipate

Cat. No.: B100514
CAS No.: 18621-94-8
M. Wt: 158.1 g/mol
InChI Key: ZPJGNHUPXGDASP-UHFFFAOYSA-L
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Description

Dilithium adipate is a chemical compound with the formula C₆H₈Li₂O₄. It is the lithium salt of adipic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including battery technology and organic synthesis. This compound appears as a white crystalline powder and is soluble in water and some organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilithium adipate can be synthesized through the reaction of adipic acid with lithium hydroxide. The reaction typically involves dissolving adipic acid in water and then adding lithium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct. The reaction can be represented as follows:

C₆H₁₀O₄ (adipic acid) + 2 LiOH (lithium hydroxide) → C₆H₈Li₂O₄ (dilithium adipate) + 2 H₂O (water)\text{C₆H₁₀O₄ (adipic acid) + 2 LiOH (lithium hydroxide) → C₆H₈Li₂O₄ (this compound) + 2 H₂O (water)} C₆H₁₀O₄ (adipic acid) + 2 LiOH (lithium hydroxide) → C₆H₈Li₂O₄ (dilithium adipate) + 2 H₂O (water)

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of controlled reaction conditions, such as temperature and pH, as well as purification steps like recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Dilithium adipate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.

    Substitution: It can participate in substitution reactions where the lithium ions are replaced by other metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Metal salts like sodium chloride or potassium bromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate, while reduction could produce lithium hydride.

Mechanism of Action

The mechanism by which dilithium adipate exerts its effects depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dilithium adipate is unique due to its specific applications in both battery technology and organic synthesis. Its ability to form stable lithium salts makes it particularly valuable in these fields.

Properties

IUPAC Name

dilithium;hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.2Li/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGNHUPXGDASP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(CCC(=O)[O-])CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Li2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074355
Record name Dilithium adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Hexanedioic acid, lithium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18621-94-8
Record name Hexanedioic acid, lithium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, lithium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dilithium adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium adipate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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